CYP2C8 Inhibition Shifts Metabolite Tmax and Reduces Metabolite/Parent AUC Ratio by 38% Relative to Rosiglitazone
In a direct head-to-head clinical DDI study, co-administration of the CYP2C8 inhibitor gemfibrozil with rosiglitazone resulted in a differential impact on N-Desmethyl Rosiglitazone exposure compared to the parent compound. While the parent drug's AUC increased 2.3-fold and t1/2 extended from 3.6 h to 7.6 h, the metabolite's Tmax was significantly prolonged from 7 h to 12 h [1]. Furthermore, the N-desmethylrosiglitazone/rosiglitazone AUC0-48 ratio was reduced by 38% (p < 0.01), establishing this compound as a critical quantitative marker for CYP2C8-mediated drug interactions [1].
| Evidence Dimension | Pharmacokinetic Parameter Shift Under CYP2C8 Inhibition (Gemfibrozil 600 mg BID) |
|---|---|
| Target Compound Data | Tmax prolonged from 7 h to 12 h; Metabolite/Parent AUC ratio reduced by 38%. |
| Comparator Or Baseline | Rosiglitazone (Parent): AUC increased 2.3-fold (p=0.00002); t1/2 prolonged from 3.6 h to 7.6 h (p=0.000002). |
| Quantified Difference | Metabolite Tmax shift: +5 h; Metabolite/Parent AUC ratio reduction: 38%. |
| Conditions | Randomized crossover study; 10 healthy volunteers; 600 mg gemfibrozil twice daily for 4 days; single 4 mg dose of rosiglitazone on day 3. |
Why This Matters
Procurement of N-Desmethyl Rosiglitazone is essential for accurately modeling and quantifying the impact of CYP2C8 inhibitors on metabolite exposure, a parameter that parent drug monitoring alone fails to capture.
- [1] Niemi, M., et al. Gemfibrozil considerably increases the plasma concentrations of rosiglitazone. Diabetologia. 2003; 46(10): 1319–1323. View Source
